

Introduction: The Resurgence of a Bisquinoline Scaffold

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Compound of Interest

Compound Name:	Piperaquine tetraphosphate tetrahydrate
Cat. No.:	B1662090

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Piperaquine is a potent antimalarial agent characterized by its unique bisquinoline structure.^[1] ^[2]^[3] First synthesized in the 1960s, it was used extensively in China for both the treatment and prophylaxis of malaria.^[1]^[4] However, the emergence of drug-resistant *Plasmodium falciparum* strains led to a decline in its use as a monotherapy.^[4]^[5] The modern era of malaria treatment has seen a resurgence of piperaquine, not as a standalone drug, but as a crucial partner in Artemisinin-based Combination Therapies (ACTs), most notably with dihydroartemisinin (DHA).^[4]^[6]^[7]

This combination, recommended by the World Health Organization (WHO), leverages the rapid parasite clearance of DHA with the long elimination half-life of piperaquine, which provides a sustained prophylactic effect post-treatment.^[6]^[7]^[8] This guide provides a detailed technical exploration of piperaquine's core bisquinoline structure, from its chemical properties and synthesis to its mechanism of action, structure-activity relationships, and the analytical methods used for its characterization.

The Bisquinoline Core: Structural Elucidation and Physicochemical Properties

The defining feature of piperaquine is its symmetrical structure, which consists of two 7-chloro-4-aminoquinoline rings linked by a flexible 1,3-di(piperazin-1-yl)propane bridge.^[5] This bisquinoline arrangement is critical to its pharmacological profile, distinguishing it from simpler 4-aminoquinolines like chloroquine.

IUPAC Name: 1,3-bis[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propane.[4]

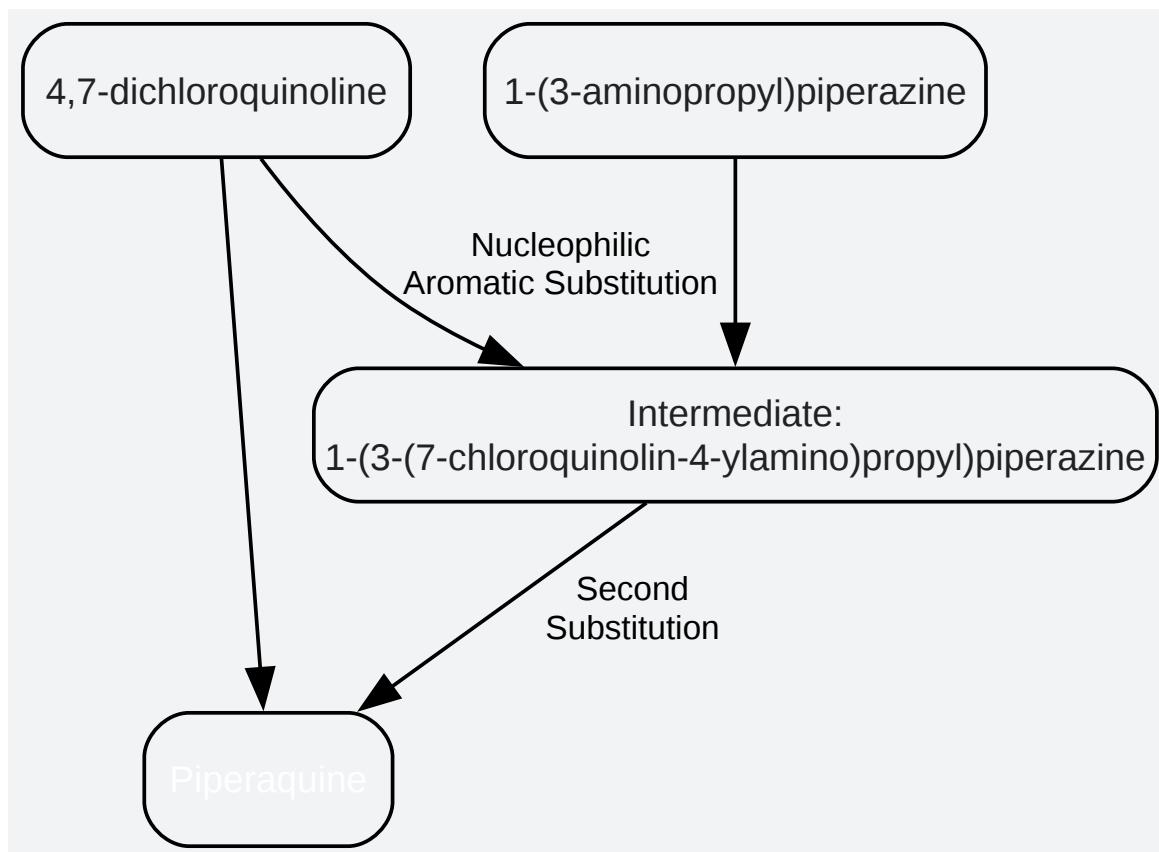
Caption: 2D Chemical Structure of Piperaquine.

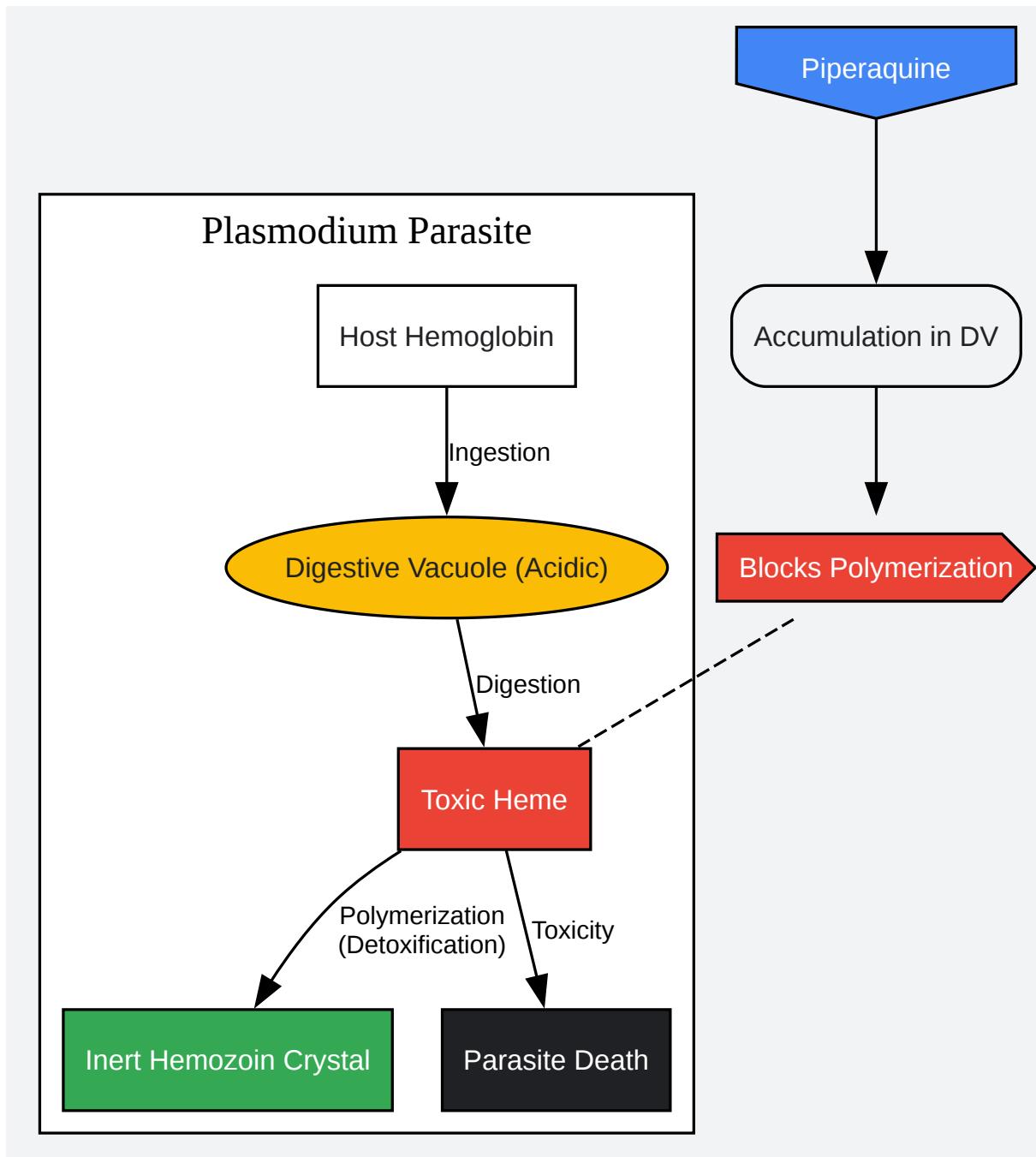
The physicochemical properties of piperaquine are fundamental to its pharmacokinetic profile, including its high lipophilicity, which contributes to its rapid absorption and large volume of distribution.[4]

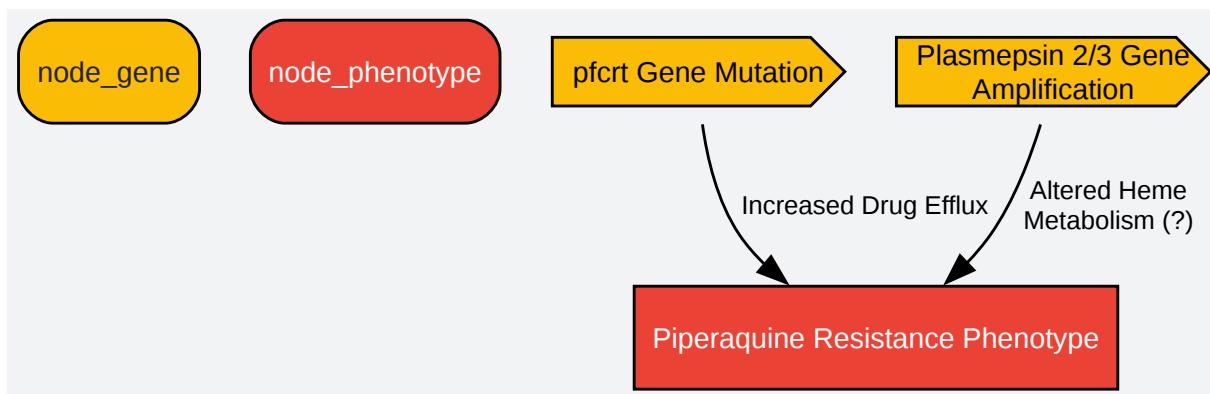
Property	Value	Source
Molecular Formula	C ₂₉ H ₃₂ Cl ₂ N ₆	[4][5]
Molecular Weight	535.5 g/mol	[5]
Melting Point	199-204 °C	[4]
XLogP	5.6	[5]
Topological Polar Surface Area	38.7 Å ²	[5]
Hydrogen Bond Acceptors	6	[9]
Hydrogen Bond Donors	0	[9]
Rotatable Bonds	6	[9]

Synthesis of the Piperaquine Scaffold

The synthesis of piperaquine is a multi-step process that hinges on the principles of nucleophilic aromatic substitution. The general strategy involves coupling the two key building blocks: the 7-chloro-4-aminoquinoline core and the bis-piperazine linker. The causality behind this choice of reaction is the high reactivity of the C4 position on the quinoline ring towards nucleophilic attack, which is further activated by the electron-withdrawing chlorine atom at the C7 position.





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